molecular formula C14H21BO3 B13464985 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13464985
M. Wt: 248.13 g/mol
InChI Key: WAXZGQJMCLQUDS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its versatile reactivity and applications. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Ethoxyphenylboronic acid+PinacolThis compound+Water\text{2-Ethoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Ethoxyphenylboronic acid+Pinacol→this compound+Water

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution Reactions: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

    Solvents: Such as toluene, ethanol, and dichloromethane.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs with unique pharmacological properties.

    Catalysis: Used as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in boron-mediated reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with various nucleophiles, such as hydroxyl groups and amines. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic Acid: A simpler boronic acid that lacks the dioxaborolane ring structure.

    2-Methoxyphenylboronic Acid: Similar to this compound but with a methoxy group instead of an ethoxy group.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thienyl group instead of an ethoxyphenyl group.

The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-6-16-12-10-8-7-9-11(12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXZGQJMCLQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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